molecular formula C8H11F3N4O B2766752 N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide CAS No. 925200-32-4

N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No. B2766752
M. Wt: 236.198
InChI Key: SLZZQFWMEWGLIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide, or N-acetyl-2-aminoethyl-3-trifluoromethylpyrazole, is a novel and potent small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is involved in the biosynthesis of pyrimidine nucleotides and is essential for the growth and survival of a wide range of organisms, including bacteria, fungi, and cancer cells. N-acetyl-2-aminoethyl-3-trifluoromethylpyrazole has been studied for its potential use in the treatment of a variety of diseases, including cancer, infectious diseases, and autoimmune disorders.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide derivatives have been utilized in the synthesis of novel coordination complexes. A study by Chkirate et al. (2019) involved synthesizing Co(II) and Cu(II) coordination complexes using pyrazole-acetamide derivatives. These complexes exhibited significant antioxidant activity, as assessed by various in vitro methods such as DPPH, ABTS, and FRAP assays. The study highlights the potential of these complexes in scientific research focused on exploring new antioxidant agents (Chkirate et al., 2019).

Synthesis of Novel Compounds

Panchal and Patel (2011) reported the synthesis of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole, which involved the preparation of N-(4H-1,2,4-Triazol-4-yl)acetamide. This research contributes to the synthesis of new compounds, expanding the applications of pyrazole-acetamide derivatives in chemical synthesis (Panchal & Patel, 2011).

Antitumor and Antioxidant Evaluation

A study by Hamama et al. (2013) involved the synthesis and evaluation of certain new N-substituted-2-amino-1,3,4-thiadiazoles, starting with the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride. This research is significant for exploring the antitumor and antioxidant properties of the synthesized compounds, contributing to medicinal chemistry and pharmacological studies (Hamama et al., 2013).

Corrosion Inhibition

Yıldırım and Çetin (2008) investigated the use of acetamide derivatives, including pyrazole-acetamide compounds, as corrosion inhibitors. This research is pivotal in exploring new materials that can efficiently prevent corrosion, particularly in industrial applications (Yıldırım & Çetin, 2008).

Chemoselective Acetylation

Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-Aminophenol using immobilized lipase, involving N-(2-Hydroxyphenyl)acetamide, a derivative in the same chemical family as N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide. This research has implications in the synthesis of pharmaceuticals, particularly in the context of developing antimalarial drugs (Magadum & Yadav, 2018).

Antibacterial Activity

Chkirate et al. (2022) synthesized mononuclear coordination complexes using pyrazole-acetamide derivatives and assessed their antibacterial activity. This research is crucial in the development of new antibacterial agents, highlighting the potential medical applications of these compounds (Chkirate et al., 2022).

properties

IUPAC Name

N-(2-aminoethyl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O/c9-8(10,11)6-1-4-15(14-6)5-7(16)13-3-2-12/h1,4H,2-3,5,12H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZZQFWMEWGLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CC(=O)NCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

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